molecular formula C9H4Cl3N B1370293 3,4,7-Trichloroquinoline

3,4,7-Trichloroquinoline

Cat. No.: B1370293
M. Wt: 232.5 g/mol
InChI Key: XBJMLFUKMSQEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7-Trichloroquinoline is a chlorinated heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 3, 4, and 5. Its molecular formula is C₉H₄Cl₃N, with a molecular weight of 232.49 g/mol. This compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and ethanol due to its lipophilic nature . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for antimalarial agents and herbicides . The chlorine substituents enhance its reactivity in electrophilic substitutions and influence its biological activity by modulating interactions with target enzymes or receptors .

Properties

Molecular Formula

C9H4Cl3N

Molecular Weight

232.5 g/mol

IUPAC Name

3,4,7-trichloroquinoline

InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H

InChI Key

XBJMLFUKMSQEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The positions and number of chlorine atoms significantly impact physicochemical properties. Key comparisons include:

Compound Chlorine Positions Molecular Weight Solubility (Water) Key Applications
3,4,7-Trichloroquinoline 3, 4, 7 232.49 Low Antimalarials, herbicides
2,4,7-Trichloroquinoline 2, 4, 7 232.49 Low Antimicrobials, antifungals
4,5,7-Trichloroquinoline 4, 5, 7 232.49 Low Agrochemical intermediates
2,4,6-Trichloroquinoline 2, 4, 6 232.49 Low Pharmaceuticals, research
2-Methyl-4,7,8-Trichloroquinoline 4, 7, 8 (+CH₃) 246.52 Very low Drug discovery, material science
  • Lipophilicity: The methyl group in 2-Methyl-4,7,8-Trichloroquinoline increases lipophilicity, enhancing membrane permeability but reducing water solubility .
  • Reactivity: Chlorine at the 2-position (in 2,4,7-Trichloroquinoline) deactivates the quinoline ring, directing electrophilic substitutions to the 5- or 8-position. In contrast, this compound favors reactivity at the 2- or 8-position .

Key Research Findings

  • Synthetic Efficiency: Industrial routes for 4,5,7-Trichloroquinoline achieve high purity (96%) and scalability, making it preferable for agrochemical production .
  • Structure-Activity Relationships (SAR): Chlorine at the 7-position enhances antimalarial activity, while methyl groups (e.g., in 2-Methyl-4,7,8-Trichloroquinoline) improve pharmacokinetic properties .
  • Environmental Impact: Chlorinated quinolines require remediation strategies, such as catalytic degradation, to mitigate ecological risks .

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